

2-(BenzylOxy)pyridine and its role in heterocyclic chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(BenzylOxy)pyridine

Cat. No.: B1267808

[Get Quote](#)

An In-depth Technical Guide to **2-(BenzylOxy)pyridine** in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-(benzylOxy)pyridine**, a pivotal molecule in heterocyclic chemistry. It details its synthesis, properties, and multifaceted roles as a versatile intermediate and building block in the development of complex chemical entities and pharmaceutical agents.

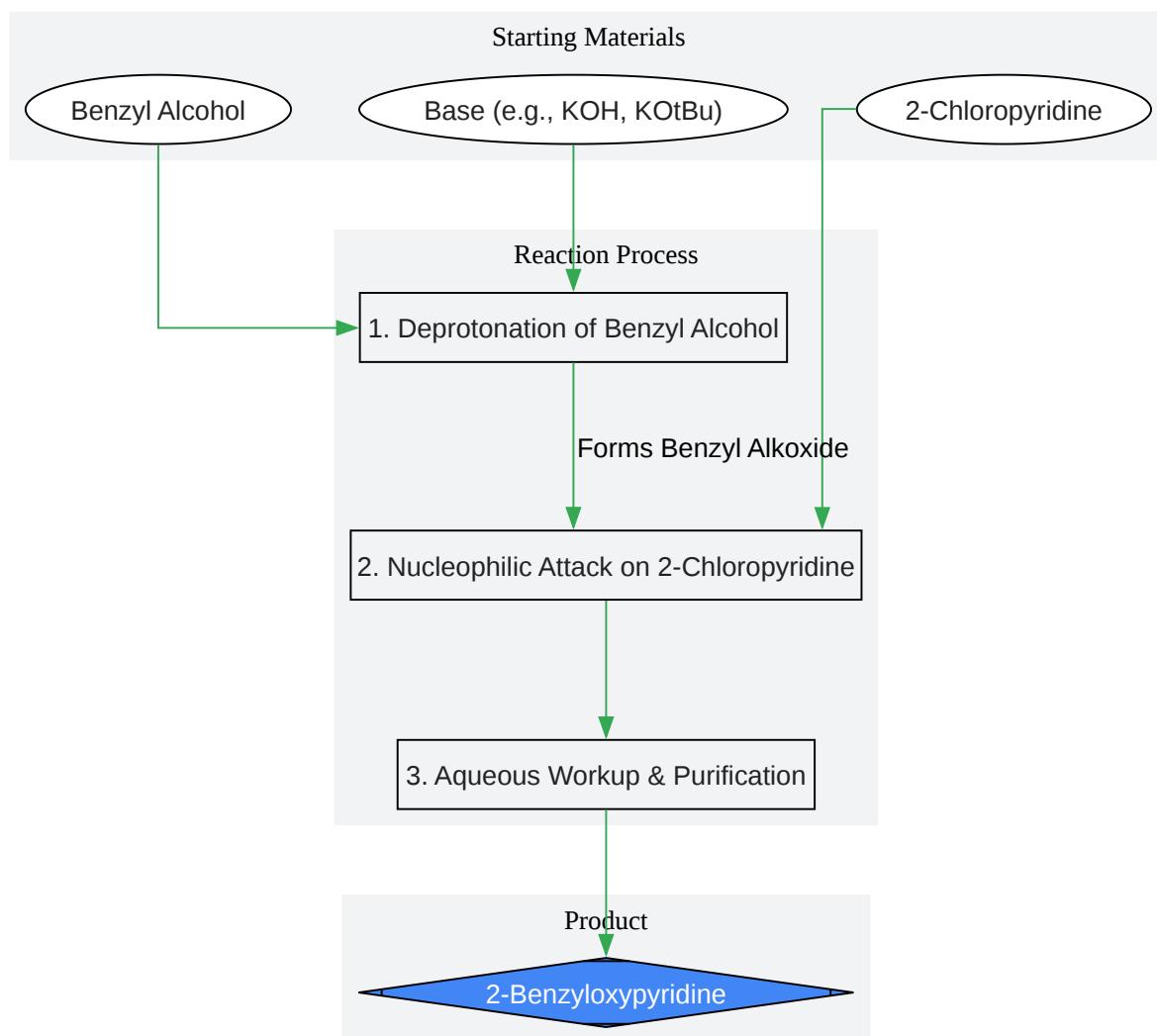
Core Properties of 2-(BenzylOxy)pyridine

2-(BenzylOxy)pyridine, also known as 2-(phenylmethoxy)pyridine, is an aromatic ether that serves as a stable, crystalline solid at room temperature. Its core structure consists of a pyridine ring substituted with a benzylOxy group at the 2-position. This arrangement makes it a key precursor and protecting group in a multitude of synthetic transformations.

Physical and Spectroscopic Data

The fundamental properties of **2-(benzylOxy)pyridine** are summarized below, providing essential data for experimental design and characterization.

Property	Value	Reference
CAS Number	40864-08-2	[1][2]
Molecular Formula	C ₁₂ H ₁₁ NO	[1][3]
Molecular Weight	185.22 g/mol	[3]
Appearance	Crystalline Solid / Pale Straw-Colored Liquid	[4]
Boiling Point	93–95 °C at 1.0 mmHg	[5]
InChI Key	FMBDGKGJYMSJKF-UHFFFAOYSA-N	[3]
SMILES	C1=CC=C(C=C1)COC2=CC=CC=N2	[6]
Storage	Sealed in dry, 2-8°C	[2]


Table 1: Physical and Chemical Properties of **2-(Benzylxy)pyridine**

Adduct Type	Predicted m/z	Predicted Collision Cross Section (Å ²)
[M+H] ⁺	186.09134	138.2
[M+Na] ⁺	208.07328	145.7
[M-H] ⁻	184.07678	143.3
[M+K] ⁺	224.04722	142.6

Table 2: Predicted Mass Spectrometry Data for **2-(Benzylxy)pyridine**.[6]

Synthesis of **2-(Benzylxy)pyridine**

The most prevalent and efficient method for synthesizing **2-(benzylxy)pyridine** is the Williamson ether synthesis.[7] This reaction involves the S_n2 displacement of a halide from a pyridine precursor by a benzyl alkoxide.

[Click to download full resolution via product page](#)

Figure 1. General workflow for the synthesis of **2-(BenzylOxy)pyridine**.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

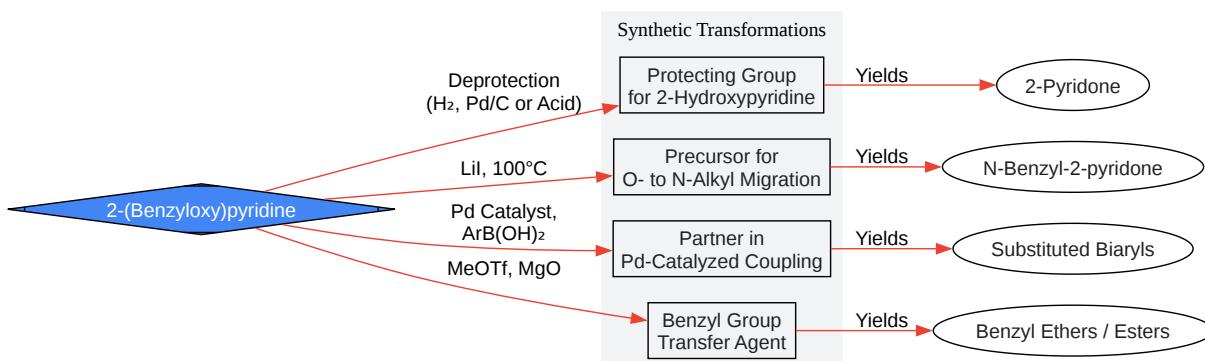
This protocol is adapted from a high-yield procedure that avoids the need for crown ethers.[\[5\]](#)

Materials:

- Benzyl alcohol (1.0 equiv)
- 2-Chloropyridine (1.1 equiv)
- Potassium hydroxide (KOH), ground (3.3 equiv)
- Anhydrous toluene

Procedure:

- A mixture of benzyl alcohol (0.108 mol, 11.7 g), 2-chloropyridine (0.119 mol, 13.5 g), and ground KOH (0.356 mol, 20.0 g) is prepared in anhydrous toluene (210 mL).[\[5\]](#)
- The mixture is heated to reflux (bath temperature: 130 °C) for 1 hour with azeotropic removal of water using a Dean-Stark apparatus.[\[5\]](#)
- After cooling, the reaction mixture undergoes a standard aqueous workup.
- The crude product is purified by distillation under reduced pressure (bp 93–95 °C, 1.0 mmHg) to yield **2-(benzyloxy)pyridine**.[\[5\]](#)


This method consistently provides high yields, often around 97%.[\[5\]](#) An alternative procedure involves using potassium tert-butoxide (KOtBu) as the base in 1,4-dioxane at 98 °C for 18 hours.[\[8\]](#)

Alcohol	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Benzyl alcohol	KOtBu	1,4-Dioxane	98	18	95
4-Methylbenzyl alcohol	KOtBu	1,4-Dioxane	98	18	98
2-Naphthylmethanol	KOtBu	1,4-Dioxane	98	18	85

Table 3: Synthesis of Various **2-(Benzylxy)pyridine** Derivatives.[\[8\]](#)

Key Roles in Heterocyclic Chemistry

2-(Benzylxy)pyridine is not merely a stable compound but a dynamic intermediate with several critical roles in synthesis.

[Click to download full resolution via product page](#)

Figure 2. Key synthetic roles and transformations of **2-(BenzylOxy)pyridine**.

Protecting Group for 2-Hydroxypyridine

2-Hydroxypyridine exists in tautomeric equilibrium with its more stable form, 2-pyridone. The benzyl group in **2-(benzylOxy)pyridine** serves as an effective protecting group for the hydroxyl functionality, preventing its interference in subsequent reactions.

Deprotection: The benzyl group can be readily cleaved under various conditions:

- Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) is a clean and efficient method.[9][10]
- Strong Acid: The benzylOxy group can be removed by treatment with strong acids such as trifluoroacetic acid (TFA), HCl, or H₂SO₄.[3][11]

This protocol describes the debenzylation to form N-hydroxy-2-pyridone from its N-oxide precursor, illustrating the general principle.

Materials:

- **2-(BenzylOxy)pyridine**-N-oxide (1.0 equiv)
- Palladium on charcoal (Pd/C) catalyst
- Ethanol
- Hydrogen gas

Procedure:

- **2-(BenzylOxy)pyridine**-N-oxide (25 g) is dissolved in ethanol (100 mL) containing a palladium catalyst (750 mg).[9]
- The mixture is shaken under an initial hydrogen pressure of 50 psi.[9]
- The reaction is typically complete within minutes. Upon cessation of hydrogen uptake, the mixture is filtered to remove the catalyst.[9]

- The filtrate is concentrated under reduced pressure to yield the debenzylated product.[9]

Precursor for N-Benzyl-2-pyridones via Rearrangement

A significant transformation of **2-(benzyloxy)pyridine** is its thermal rearrangement to the thermodynamically more stable N-benzyl-2-pyridone. This O- to N-alkyl migration is effectively promoted by lithium iodide (LiI).[8]

Materials:

- **2-(Benzyloxy)pyridine** derivative (1.0 equiv)
- Lithium iodide (LiI) (0.5-1.0 equiv)

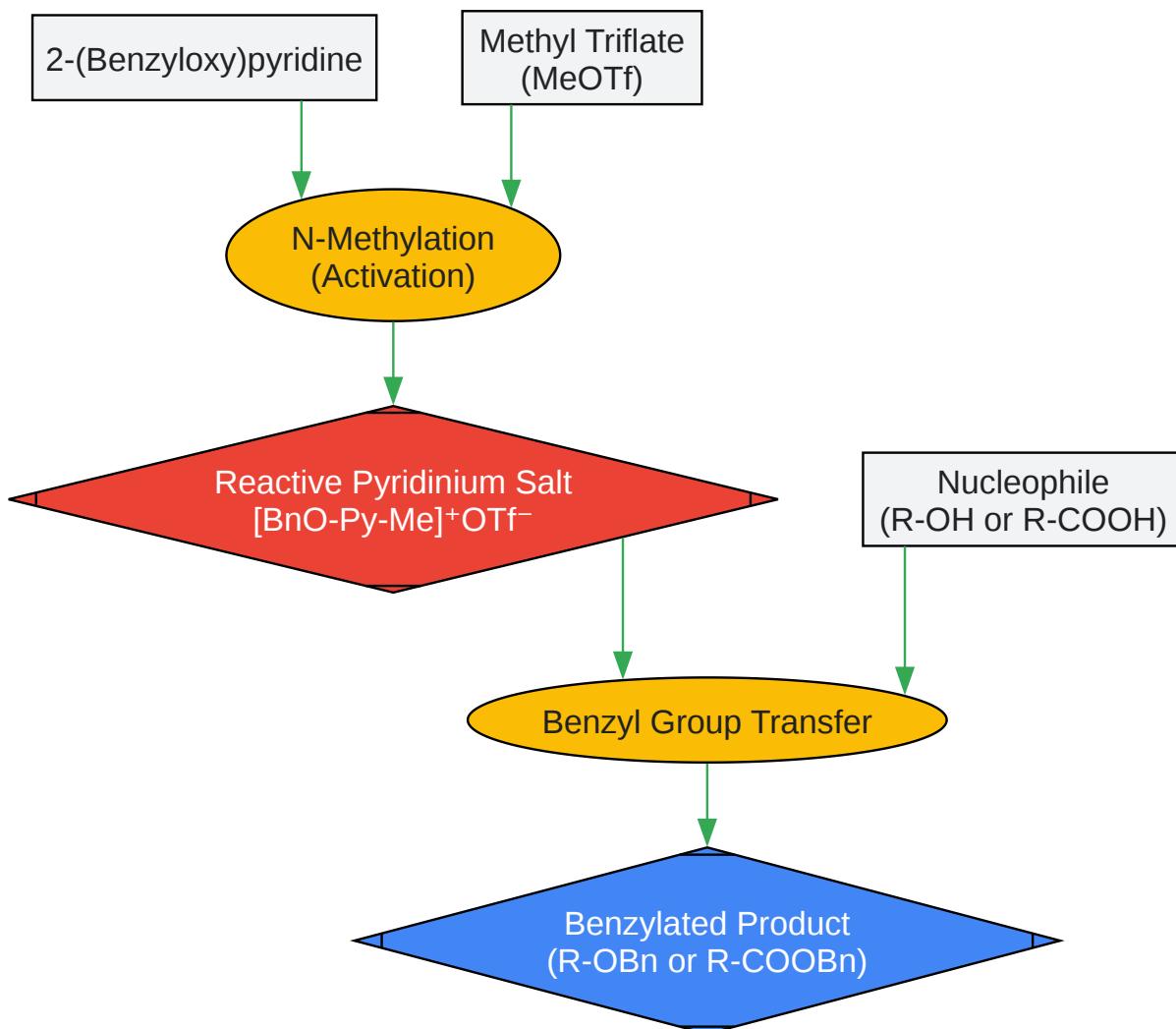
Procedure:

- 2-(4-methylbenzyloxy)pyridine (1.06 mmol, 211 mg) and LiI (0.53 mmol, 71 mg) are combined in a sealed vial.[8]
- The vial is heated in a 100 °C bath for 8 hours.[8]
- After cooling, the mixture is diluted with ethyl acetate and purified by silica gel column chromatography to afford the N-alkylated pyridone.[8]

This reaction is robust and tolerates a wide range of substituents on the benzyl ring with yields often exceeding 90%. [8]

Entry	Benzyl Substituent	LiI (equiv)	Time (h)	Yield (%)
1	H	0.5	8	99
2	4-Me	0.5	8	97
3	4-Cl	0.5	8	99
4	2,6-diCl	0.5	26	72
5	2,6-diCl	1.0	26	88

Table 4: LiI-Promoted Rearrangement of Substituted **2-(Benzyloxy)pyridines**.[8]


Role in Palladium-Catalyzed Cross-Coupling

The **2-(benzyloxy)pyridine** scaffold can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In this context, the molecule is typically coupled with an arylboronic acid to form more complex biaryl structures, which are common

motifs in pharmaceuticals.[3][12] The benzyloxy group can then be removed post-coupling to reveal a pyridone core.[3]

Benzyl Group Transfer Agent

A novel application of **2-(benzyloxy)pyridine** is its use as a neutral benzylating agent for alcohols and carboxylic acids. Activation with methyl triflate (MeOTf) generates a reactive N-methyl-2-benzyloxy pyridinium triflate salt in situ. This species efficiently transfers the benzyl group to a nucleophile.[5]

[Click to download full resolution via product page](#)

Figure 3. Logical workflow for benzylation using **2-(BenzylOxy)pyridine**.

Materials:

- Alcohol substrate (1.0 equiv)
- **2-(BenzylOxy)pyridine** (1.2 equiv)
- Magnesium oxide (MgO) (1.5 equiv)
- Methyl triflate (MeOTf) (1.2 equiv)
- Toluene

Procedure:

- A mixture of the alcohol, **2-(benzylOxy)pyridine**, and MgO in toluene is cooled to 0 °C.[5]
- Methyl triflate is added to the mixture.[5]
- The reaction is allowed to warm to room temperature and then heated at 90 °C for 24 hours. [5]
- Standard workup and purification yield the corresponding benzyl ether.[5]

Conclusion

2-(BenzylOxy)pyridine is a cornerstone of modern heterocyclic chemistry. Its straightforward synthesis and the versatile reactivity of the benzylOxy group—acting as a robust protecting group, a rearranging moiety, and an activatable benzyl donor—make it an indispensable tool for organic chemists. Its application in constructing complex molecular architectures underscores its importance in medicinal chemistry and the development of novel therapeutics. The detailed protocols and structured data presented in this guide offer a practical resource for leveraging the full synthetic potential of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aobchem.com [aobchem.com]
- 2. 40864-08-2|2-(Benzyl)pyridine|BLD Pharm [bldpharm.com]
- 3. Synthesis routes of 2-(Benzyl)pyridine [benchchem.com]
- 4. 2-Benzylpyridine | 101-82-6 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PubChemLite - 2-(benzyl)pyridine (C12H11NO) [pubchemlite.lcsb.uni.lu]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(Benzyl)pyridine and its role in heterocyclic chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267808#2-benzylpyridine-and-its-role-in-heterocyclic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com